Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMKTWDXOQYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-88-7, 2137037-13-7 | |
| Record name | tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)cyclobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions include substituted carbamates, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research
- Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has been investigated for its potential use in cancer therapies. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study highlighted the efficacy of carbamate derivatives in degrading cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation in cancer cells .
-
Neuroprotective Effects
- Compounds similar to this compound have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . This application is particularly relevant for developing therapies for conditions such as Alzheimer's disease.
Organic Synthesis Applications
-
Synthesis of Nitrogen Heterocycles
- The compound is utilized as an intermediate in the synthesis of nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals. For example, palladium-catalyzed cyclization reactions involving derivatives of this compound have been explored to produce various pyridine derivatives .
- Radical Cyclization Reactions
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Carbamate Derivative | Neuroprotective | |
| Palladium-Catalyzed Cyclization Product | Organic Synthesis |
Table 2: Synthetic Methods Involving this compound
| Methodology | Description | Reference |
|---|---|---|
| Palladium-Catalyzed Cyclization | Produces pyridine derivatives from carbamates | |
| Radical Cyclization | Forms complex cyclic structures via radical mechanisms |
Case Studies
- Case Study on Anticancer Activity
-
Case Study on Neuroprotective Properties
- In another investigation, researchers explored the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and preserve neuronal function, highlighting their therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl group acts as a leaving group, facilitating nucleophilic attack. The carbamate group can undergo hydrolysis or reduction, depending on the reaction conditions, leading to the formation of amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-bromopropyl)carbamate
- Tert-butyl N-(5-bromopentyl)carbamate
- Tert-butyl bromoacetate
Uniqueness
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules that require specific spatial arrangements.
Biological Activity
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a cyclobutyl structure, and a bromomethyl substituent, which contribute to its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H18BrNO2, with a molecular weight of approximately 244.16 g/mol. The presence of the carbamate functional group is significant as it often plays a crucial role in drug design and synthesis.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Carbamate : Reaction of cyclobutylamine with tert-butyl chloroformate.
- Bromination : The resulting carbamate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
This multi-step synthesis allows for precise control over functional groups and stereochemistry, which is essential for optimizing biological activity.
Potential Biological Activities
- Enzyme Inhibition : Carbamates are known to interact with various enzymes, potentially acting as inhibitors. This property is crucial in drug discovery, especially for targeting enzymes involved in disease pathways.
- Therapeutic Applications : Similar compounds have shown promise in therapeutic areas such as anti-inflammatory and anti-cancer treatments, suggesting potential avenues for research involving this compound.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (3-hydroxymethyl)cyclobutylcarbamate | Hydroxymethyl instead of bromomethyl | Potentially more reactive due to hydroxyl group |
| Tert-butyl (4-bromomethyl)cyclopentylcarbamate | Cyclopentane instead of cyclobutane | Different ring size affects reactivity |
| Tert-butyl (3-aminocyclobutyl)carbamate | Amino group instead of bromomethyl | May exhibit different biological activities due to amino functionality |
| Tert-butyl (2-bromocyclopropyl)carbamate | Cyclopropane structure | Smaller ring may lead to different strain effects |
| Tert-butyl (4-bromocyclohexyl)carbamate | Cyclohexane structure | Larger ring may alter steric interactions |
The mechanism of action for this compound is not fully elucidated; however, its interactions with biological systems likely involve:
- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, potentially leading to the formation of new biologically active derivatives.
- Reactivity with Enzymes : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biochemical pathways relevant to various diseases.
Case Studies and Research Findings
While direct case studies on this specific compound are sparse, research on related carbamates provides insights into potential applications. For instance, compounds similar in structure have been investigated for their roles as enzyme inhibitors in neurodegenerative diseases or as anti-cancer agents.
One notable study examined a related carbamate that demonstrated significant inhibition of β-secretase and acetylcholinesterase activities, highlighting the potential for similar mechanisms in this compound .
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate?
The synthesis typically involves coupling tert-butyl carbamate with a bromomethyl cyclobutyl precursor. One method uses palladium-catalyzed cross-coupling reactions between tert-butyl carbamate and a brominated cyclobutyl intermediate in the presence of a base like cesium carbonate. Alternatively, nucleophilic substitution reactions can introduce the bromomethyl group post-carbamate formation. Optimization of solvent (e.g., 1,4-dioxane) and temperature ensures high yields .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the cyclobutyl ring structure, bromomethyl substitution, and tert-butyl carbamate group.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., C11H19BrNO2, ~286.2 g/mol).
- Infrared (IR) Spectroscopy : To identify carbamate C=O stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .
Q. How should this compound be stored to maintain stability?
Store in a cool, dry environment (room temperature), protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents, which may hydrolyze the carbamate or displace the bromine. Use inert gas (N2/Ar) purging for long-term storage .
Q. What are the typical applications of this compound in organic synthesis?
It serves as a versatile intermediate:
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse affected areas with water. Dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How does the cyclobutyl ring's strain influence the reactivity of the bromomethyl group in substitution reactions?
The ring strain (angle deviation from ideal tetrahedral geometry) increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the cyclobutane may reduce accessibility for bulky nucleophiles. Kinetic studies comparing substitution rates with non-strained analogs (e.g., cyclohexane derivatives) can quantify this effect .
Q. What mechanistic insights explain the compound's behavior under acidic hydrolysis conditions?
Acidic conditions protonate the carbamate oxygen, destabilizing the C-O bond and leading to cleavage into tert-butanol, CO2, and the corresponding amine. The bromomethyl group may concurrently undergo hydrolysis to a hydroxymethyl group. Monitoring by HPLC or TLC can track degradation pathways .
Q. What are the challenges in achieving regioselective substitution at the bromomethyl site without ring-opening of the cyclobutane?
Competing ring-opening via [2+2] cycloreversion or radical pathways may occur under harsh conditions (e.g., high heat, strong bases). Mitigation strategies include:
Q. How can computational methods predict the compound's reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations model transition states to assess activation barriers for SN2 vs. SN1 pathways. Molecular dynamics simulations evaluate steric effects from the cyclobutyl ring. Solvent polarity and leaving group ability (Br⁻ vs. other halogens) can be parameterized to optimize reaction conditions .
Q. How does the tert-butyl carbamate group influence the compound's solubility and purification?
The tert-butyl group enhances hydrophobicity, reducing solubility in polar solvents (e.g., water). Purification via silica gel chromatography often requires gradients of ethyl acetate/hexane. Recrystallization in tert-butyl methyl ether or dichloromethane/hexane mixtures improves purity. Solubility parameters (Hansen solubility) can guide solvent selection .
Data Contradictions and Resolution
- Synthetic Route Variability : and describe divergent methods (palladium catalysis vs. direct substitution). Resolution: Cross-validate yields and purity under standardized conditions (e.g., room temperature, inert atmosphere).
- Stability in Basic Media : Some sources note carbamate hydrolysis at pH >10, while others report stability. Resolution: Conduct pH-dependent stability assays (1H NMR monitoring) to establish degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
